Ethyl 5,6-dichloropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridazine ring and an ethyl ester group at the 3rd position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dichloropyridazine-3-carboxylate can be synthesized through the chlorination of ethyl pyridazine-3-carboxylate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The process is carried out under reflux conditions, where the reaction mixture is heated to a specific temperature for a certain period .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new products with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridazine derivatives, while reduction reactions can produce partially or fully reduced compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 5,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5,6-dichloropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,6-dichloropyridazine-4-carboxylate: This compound has chlorine atoms at the 3rd and 6th positions and an ethyl ester group at the 4th position.
Ethyl 4,6-dichloropyridazine-3-carboxylate: This compound has chlorine atoms at the 4th and 6th positions and an ethyl ester group at the 3rd position.
Eigenschaften
Molekularformel |
C7H6Cl2N2O2 |
---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
ethyl 5,6-dichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3 |
InChI-Schlüssel |
OPQVVAHYYRXWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN=C(C(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.